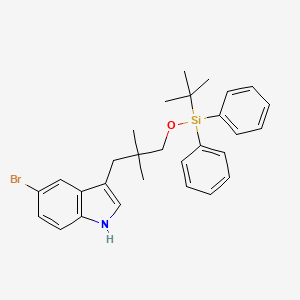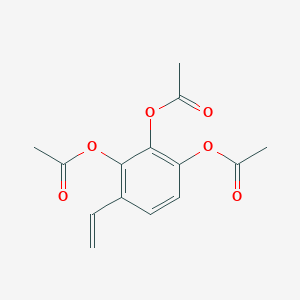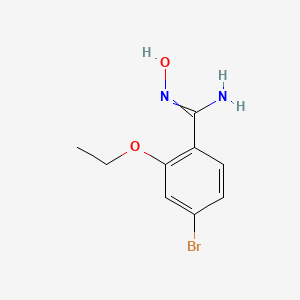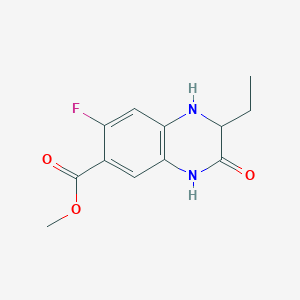
1-(2,6-Dimethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 2,6-dimethylphenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog without the 2,6-dimethylphenyl group.
4,5-Disubstituted pyrrolidin-2-one: Compounds with additional substituents on the pyrrolidinone ring.
Pyrrolidin-2,5-diones: Compounds with an additional carbonyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-5-3-6-10(2)12(9)13-8-4-7-11(13)14/h3,5-6H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
MAEXDEOBDFLHEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)


![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)







